molecular formula C22H18FN3O2S2 B2488531 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941988-82-5

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2488531
CAS No.: 941988-82-5
M. Wt: 439.52
InChI Key: RVXDZXDQOMURTB-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDZXDQOMURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure incorporates a thioether linkage, a fluorinated phenyl group, and a methoxy-substituted benzo[d]thiazole moiety, which collectively influence its biological activity. This article aims to provide a comprehensive overview of the compound's biological activities, including its anticancer properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is C23H20FN3O2S2C_{23}H_{20}FN_3O_2S_2, with a molecular weight of 453.6 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetics and biological activity.

PropertyValue
Molecular FormulaC23H20FN3O2S2
Molecular Weight453.6 g/mol
CAS Number886900-59-0

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, likely through mechanisms involving the activation of tumor suppressor pathways such as p53. The compound's structure allows for selective binding to specific biological targets, enhancing its therapeutic potential.

  • Mechanism of Action :
    • Activation of p53 pathways leading to apoptosis.
    • Interaction with proteins regulating cell cycle progression.
  • Case Studies :
    • In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells while promoting apoptotic cell death.
    • A study highlighted its ability to disrupt biofilm formation in cancer-associated bacteria, which could enhance treatment efficacy by reducing secondary infections during chemotherapy .

Interaction with Biological Targets

The compound's interactions with various biological targets are crucial for understanding its mechanism of action:

Target ProteinInteraction TypeBiological Impact
Tumor suppressor proteinsBindingInduction of apoptosis
Cell cycle regulatorsCompetitive inhibitionDisruption of cancer cell proliferation
Enzymes involved in metabolismModulationAltered metabolic pathways in cancer cells

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been investigated for their biological activities:

Compound NameStructureBiological Activity
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineStructureAnticancer activity; induces apoptosis
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesStructurePotential different biological activity
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesStructureInvestigated for neuroprotective effects

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